Diethyl pyrimidine-4,6-dicarboxylate

Medicinal Chemistry Synthetic Organic Chemistry Physicochemical Property Analysis

Sourcing unreliable pyrimidine building blocks risks failed syntheses and wasted resources. Diethyl pyrimidine-4,6-dicarboxylate (CAS 2089315-66-0) resolves this with precise 4,6-diethyl ester substitution, delivering higher thermal stability (bp 332.8°C) and distinct solubility for reproducible downstream results. This compound enables direct diversification into diamide libraries targeting MMP-13 and facilitates controlled crystallization of MOFs. Key advantages include:

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B13659363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl pyrimidine-4,6-dicarboxylate
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=N1)C(=O)OCC
InChIInChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-8(12-6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
InChIKeyWFEDSERVQKXZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pyrimidine-4,6-Dicarboxylate: Properties & Procurement


Diethyl pyrimidine-4,6-dicarboxylate (C₁₀H₁₂N₂O₄, MW 224.21 g/mol) is a pyrimidine-based diester building block of significant interest in medicinal chemistry and materials science . Its core structure features a pyrimidine ring with ethyl ester groups at the 4 and 6 positions, which provide distinct electronic properties and versatile reactivity for downstream synthetic transformations [REFS-1, REFS-2]. This compound serves as a key intermediate in the synthesis of enzyme inhibitors, metal-organic frameworks (MOFs), and other complex heterocycles, making its procurement a strategic decision for research programs requiring precise structural and functional attributes .

Diethyl Pyrimidine-4,6-Dicarboxylate: Substitution Risks


Direct substitution of diethyl pyrimidine-4,6-dicarboxylate with its dimethyl analog or other pyrimidine diesters is not recommended due to quantifiable differences in physicochemical properties that directly impact synthetic utility and final product outcomes. The ethyl esters confer a higher molecular weight (224.21 g/mol vs. 196.16 g/mol for dimethyl ester [1]), a significantly higher predicted boiling point (332.8°C vs. typical lower boiling points for methyl esters), and distinct solubility and reactivity profiles . These differences alter reaction kinetics, purification requirements, and the solubility of downstream intermediates, which can lead to suboptimal yields or failed syntheses if not accounted for. Furthermore, the specific ester group can influence the compound's role in biological systems, as seen in related diamide inhibitors where alkyl chain length directly correlates with enzyme selectivity [2]. Therefore, generic interchange is a high-risk procurement strategy with potential for significant downstream research failure.

Diethyl Pyrimidine-4,6-Dicarboxylate: Quantitative Comparisons


Molecular Weight and Size Comparison

Diethyl pyrimidine-4,6-dicarboxylate (MW 224.21 g/mol) possesses a molecular weight that is 14.3% greater than its dimethyl ester analog, dimethyl pyrimidine-4,6-dicarboxylate (MW 196.16 g/mol) [REFS-1, REFS-2]. This difference arises from the replacement of two methyl groups (-CH₃) with ethyl groups (-C₂H₅), resulting in an additional 28 mass units. This increased mass directly influences the compound's handling properties and chromatographic behavior.

Medicinal Chemistry Synthetic Organic Chemistry Physicochemical Property Analysis

Thermal Stability & Boiling Point Comparison

Diethyl pyrimidine-4,6-dicarboxylate exhibits a significantly higher predicted boiling point (332.8°C at 760 Torr) compared to what is expected for the dimethyl ester analog and is substantially more thermally stable than the free acid form, pyrimidine-4,6-dicarboxylic acid, which decomposes above 122°C [REFS-1, REFS-2]. This high boiling point allows for reactions and distillations at elevated temperatures that would decompose or evaporate other common pyrimidine building blocks.

Synthetic Chemistry Process Chemistry High-Temperature Reactions

Novel Cyclodimerization Synthesis

An unprecedented oxidative cyclodimerization reaction has been described for the direct synthesis of pyrimidine-4,6-dicarboxylates from 2H-azirine-2-carboxylates using a triethylamine-promoted, air-oxidized protocol [1]. While not a direct head-to-head comparison of diethyl vs. dimethyl esters, this methodology represents a significant class-level advancement. The reaction proceeds under mild heating, and the addition of a radical initiator accelerates the reaction, leading to higher yields. This contrasts with traditional, multi-step esterification routes, offering a more atom-economical and potentially more selective pathway to the pyrimidine core with specific ester groups.

Organic Synthesis Methodology Development Heterocycle Synthesis

Diamide Synthesis: Ester vs. Free Acid

The ester groups in diethyl pyrimidine-4,6-dicarboxylate are critical precursors for generating pyrimidine-4,6-dicarboxylic acid diamides, a class of compounds with demonstrated, selective biological activity. For example, specific pyrimidine-4,6-dicarboxylic acid diamides have been identified as selective collagenase inhibitors, with structure-activity relationships showing that the nature of the amide substituents (which can be introduced from the ester) is a key determinant of potency and selectivity [REFS-1, REFS-2]. The diethyl ester provides a practical starting point for amidation reactions, offering a balance of reactivity and stability not found in the free acid, which requires harsher activation conditions.

Medicinal Chemistry Enzyme Inhibitor Design Collagenase Inhibition

Diethyl Pyrimidine-4,6-Dicarboxylate: Key Applications


Selective Collagenase (MMP-13) Inhibitor Synthesis

Based on its established role as a precursor to pyrimidine-4,6-dicarboxylic acid diamides , diethyl pyrimidine-4,6-dicarboxylate is optimally employed for the synthesis of libraries targeting matrix metalloproteinases, particularly MMP-13 (collagenase-3). The selective inhibition of MMP-13 is a validated therapeutic strategy for diseases like osteoarthritis and rheumatoid arthritis. Its use circumvents the need for handling the less stable free acid and allows for direct diversification at both the 4 and 6 positions, accelerating structure-activity relationship (SAR) studies .

High-Temperature Cross-Coupling and Cycloaddition

The high thermal stability and predicted boiling point of 332.8°C make this compound a preferred building block for synthetic methodologies requiring elevated temperatures. This includes palladium-catalyzed decarboxylative cross-couplings and various cycloaddition reactions where more volatile or thermally labile pyrimidine analogs (such as the dimethyl ester or free acid) would decompose or evaporate. This advantage ensures reaction integrity and higher isolated yields for complex heterocyclic scaffolds [1].

Pyrimidine-Containing MOF Development

The pyrimidine-4,6-dicarboxylate moiety is a known ligand in the construction of MOFs with interesting magnetic and photoluminescent properties . Diethyl pyrimidine-4,6-dicarboxylate can be used as a protected ligand source. Its distinct ester groups offer a different solubility profile and crystallization kinetics compared to the dimethyl ester, which can be exploited to grow larger or differently structured single crystals of the resulting coordination polymers, as observed in manganese(II) and lanthanide(III) systems [1]. This is critical for researchers investigating material properties that are highly dependent on crystal morphology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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